3-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-3-2-4-11(7-9)18-14(19)12-6-5-10(15(20)21)8-13(12)17-16(18)22/h2-8H,1H3,(H,17,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCDMASIUVHDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazoline scaffold is commonly constructed via cyclocondensation of anthranilic acid analogs. In one approach, 7-carboxyanthranilic acid (precursor A ) reacts with formamide under thermal conditions to yield quinazolin-4(3H)-one (B ). This step involves heating at 120°C for 6–8 hours, achieving cyclization through nucleophilic attack of the amine on the formamide carbonyl.
Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces a leaving group at position 4, facilitating substitution with 3-methylphenylamine. This step typically requires refluxing in POCl₃ with catalytic DMF, yielding 4-chloroquinazoline-7-carboxylic acid (C ).
Aza-Diels-Alder Strategy
Microwave-assisted aza-Diels-Alder reactions offer a solvent-free route to tetrahydroquinazolines. A mixture of 2-aminobenzoic acid (7-carboxy-substituted), 3-methylbenzaldehyde, and ammonium acetate undergoes cyclization under microwave irradiation (700 W, 90°C, 6 min). This method achieves 85–90% yields by enhancing reaction kinetics and reducing side products.
Introduction of the 3-Methylphenyl Group
Nucleophilic Aromatic Substitution
4-Chloroquinazoline-7-carboxylic acid (C ) reacts with 3-methylaniline in chloroform under basic conditions (triethylamine) to install the 3-methylphenyl moiety. The reaction proceeds via nucleophilic displacement of the chloride, requiring 12–24 hours at reflux. Monitoring by TLC ensures completion, with purification via column chromatography (ethyl acetate/hexane).
Reductive Amination
An alternative pathway employs reductive amination between quinazoline-2,4-dione-7-carboxylic acid and 3-methylbenzaldehyde. Sodium cyanoborohydride in methanol at pH 5 facilitates imine formation and subsequent reduction, achieving moderate yields (60–70%).
Carboxylic Acid Functionalization
Direct Carboxylation
In cases where the carboxyl group is absent in precursors, carboxylation is achieved via Kolbe-Schmitt reaction. Quinazoline intermediates treated with CO₂ under high pressure (10 atm) and temperature (150°C) in the presence of K₂CO₃ yield the 7-carboxylic acid derivative.
Oxidation of Methyl Groups
For analogs with a 7-methyl substituent, oxidation with KMnO₄ in acidic conditions (H₂SO₄, 80°C) converts the methyl group to carboxylic acid. This method requires precise stoichiometry to prevent over-oxidation.
Optimization and Characterization
Reaction Conditions
Comparative studies reveal microwave synthesis (6 min, 90°C) outperforms thermal methods (8 hours, 150°C) in yield (85% vs. 72%) and purity. Solvent-free conditions minimize byproducts, while POCl₃-mediated chlorination ensures complete conversion.
Spectroscopic Validation
1H NMR of the target compound shows aromatic protons at δ 7.71–6.89 (14H), with a singlet for the 3-methyl group at δ 2.33. The carboxylic acid proton appears as a broad peak at δ 12.1–12.3, confirmed by IR stretching at 1705 cm⁻¹. Mass spectrometry (GCMS) confirms the molecular ion at m/z 364.1.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized quinazolines.
Scientific Research Applications
3-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Quinazoline derivatives have been investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
3-(3-Chlorophenyl) Analog
- Structure : Replaces the methyl group with a chlorine atom at the phenyl ring’s meta position.
- Safety protocols emphasize handling precautions due to halogenated aromatic systems .
3-(4-Fluorophenyl) Analog
- Structure : Fluorine substituent at the phenyl ring’s para position.
- Impact : Fluorine enhances metabolic stability and modulates acidity of the carboxylic acid group. This derivative (CAS sc-345644) is commercially available and priced at $248/250 mg, indicating its utility in medicinal chemistry .
3-Phenyl Analog
- Structure : Lacks substituents on the phenyl ring (CAS 669752-01-6).
Core Scaffold Modifications
4-Oxo-2-Thioxo Derivatives
- Example : Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS 422277-15-4).
- Impact : Replacement of a ketone with a thione group at position 2 introduces sulfur-based hydrogen bonding and alters redox properties. This derivative showed a melting point of 264.8°C (decomp.) and distinct NMR shifts (δH 7.77–12.84) compared to oxo analogs .
Naphthalen-1-yl Substituent
- Example : 3-(Naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.
- Impact: The bulky naphthyl group increases hydrophobicity, which may enhance membrane penetration but reduce aqueous solubility.
Key Data Table: Structural and Functional Comparison
Biological Activity
3-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a quinazoline core with various functional groups. Its molecular formula is , and its molecular weight is approximately 248.24 g/mol. The presence of the dioxo group contributes to its reactivity and biological activity.
The biological activity of 3-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that control cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
Antioxidant Activity
The compound also exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies
- In Vitro Study on Cancer Cells : A study evaluated the effects of the compound on HeLa cells and found that it induced apoptosis through the activation of caspase pathways. The study reported a dose-dependent increase in apoptotic markers after treatment with the compound.
- Oxidative Stress Reduction : Another study focused on the compound's ability to mitigate oxidative stress in neuronal cells. Results indicated a significant reduction in reactive oxygen species (ROS) levels upon treatment, suggesting its potential for neuroprotective applications.
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound with high yield and purity?
- Methodological Answer : The synthesis involves a multi-step process:
- Step 1 : Condensation of anthranilic acid with 3-methylbenzaldehyde under acidic catalysis (e.g., HCl or H₂SO₄) to form an intermediate Schiff base.
- Step 2 : Cyclization via refluxing in acetic acid or using microwave-assisted synthesis to generate the tetrahydroquinazoline core.
- Step 3 : Oxidation of the cyclized product using KMnO₄ or CrO₃ to introduce the dioxo groups.
- Step 4 : Carboxylic acid functionalization via hydrolysis or selective oxidation.
Yield optimization requires precise temperature control (60–80°C for cyclization) and stoichiometric ratios of reagents. Purity (>95%) is achieved through recrystallization in ethanol/water mixtures or column chromatography .
Q. How can researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the quinazoline core (¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR: δ 160–170 ppm for carbonyl groups).
- IR Spectroscopy : Identify key functional groups (C=O stretching at ~1700 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹).
- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/0.1% TFA (retention time ~12–15 min).
- Elemental Analysis : Verify molecular formula (C₁₆H₁₂N₂O₄) with <0.3% deviation .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer : The compound exhibits pH-dependent solubility:
- Aqueous Solubility : Poor in neutral water (logP ~2.5) but improves in alkaline buffers (pH >8) due to deprotonation of the carboxylic acid group.
- Organic Solvents : Soluble in DMSO, DMF, and methanol. Stability tests show degradation in DMSO after 48 hours at 25°C, so short-term storage (<24 hrs) is advised.
For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) with <1% organic solvent .
Advanced Research Questions
Q. How does the 3-methylphenyl substituent influence structure-activity relationships (SAR) in enzyme inhibition assays?
- Methodological Answer : Comparative SAR studies with analogs (e.g., 3-fluorophenyl or unsubstituted quinazolines) reveal:
- The 3-methyl group enhances hydrophobic interactions with enzyme active sites (e.g., thymidylate synthase), increasing binding affinity by 2–3 fold vs. non-methylated analogs.
- Steric effects : Bulkier substituents (e.g., ethylphenyl) reduce activity due to steric hindrance, as shown in molecular docking simulations (AutoDock Vina).
- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling for aryl group variation. Test inhibition using fluorometric assays (e.g., NADPH depletion in dihydrofolate reductase assays) .
Q. What strategies mitigate conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from:
- Bioavailability Issues : Poor solubility or rapid metabolism (e.g., hepatic glucuronidation of the carboxylic acid group).
- Experimental Adjustments :
- Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance permeability.
- Employ pharmacokinetic profiling (LC-MS/MS) to monitor plasma concentrations.
- Validate in vivo efficacy in xenograft models with optimized dosing regimens (e.g., 50 mg/kg IP, twice weekly) .
Q. How can researchers identify and validate molecular targets for this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates.
- Thermal Shift Assays : Monitor protein melting curves (via SYPRO Orange) to identify stabilized targets (e.g., kinases or dehydrogenases).
- CRISPR-Cas9 Knockout Models : Validate target relevance by assessing resistance in knockout cell lines (e.g., EGFR-mutant NSCLC cells) .
Q. What analytical methods resolve contradictions in reported antioxidant vs. pro-oxidant effects?
- Methodological Answer : Conflicting results may stem from:
- Assay Conditions : Pro-oxidant activity dominates at high concentrations (>50 µM) in DCFH-DA assays due to ROS generation.
- Redox Cycling : Use ESR spectroscopy to detect radical species (e.g., semiquinone radicals in the presence of NADPH).
- Dose-Response Validation : Perform parallel assays (e.g., FRAP for antioxidant capacity and Comet assay for oxidative DNA damage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
